molecular formula C18H17N3O B2602890 N-benzyl-4-methyl-6-phenoxypyrimidin-2-amine CAS No. 369397-97-7

N-benzyl-4-methyl-6-phenoxypyrimidin-2-amine

Cat. No.: B2602890
CAS No.: 369397-97-7
M. Wt: 291.354
InChI Key: HQUWRJBESLQPBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-4-methyl-6-phenoxypyrimidin-2-amine (CAS 369397-97-7) is a chemical compound with the molecular formula C18H17N3O and a molecular weight of 291.35 . It belongs to the class of 2-aminopyrimidine derivatives, a scaffold of significant interest in medicinal chemistry research, particularly in the development of receptor ligands . Pyrimidine derivatives are extensively investigated for their potential as modulators of various biological targets. Research indicates that 2-aminopyrimidine compounds can exhibit potent and selective antagonistic activity towards adenosine receptors (ARs), specifically the A1AR subtype . The structural features of this scaffold, including substitutions at the 4 and 6 positions with aromatic groups and the nature of the exocyclic amine at position 2, are critical for binding affinity and receptor selectivity . Adenosine A1 receptor antagonists are studied for their potential therapeutic applications in a range of conditions, including neurological disorders, renal diseases, and respiratory ailments like asthma and COPD . The specific aromatic substitution pattern in this compound makes it a compound of interest for researchers exploring the structure-activity relationships (SAR) within this class of molecules to develop highly selective and potent research tools . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-benzyl-4-methyl-6-phenoxypyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-14-12-17(22-16-10-6-3-7-11-16)21-18(20-14)19-13-15-8-4-2-5-9-15/h2-12H,13H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUWRJBESLQPBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCC2=CC=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-methyl-6-phenoxypyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of benzylamine with 4-methyl-6-phenoxypyrimidine-2-carbaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-methyl-6-phenoxypyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of N-benzyl-4-methyl-6-phenoxypyrimidin-2-one.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of N-benzyl-4-methyl-6-substituted-pyrimidin-2-amine derivatives.

Scientific Research Applications

Synthesis and Structural Insights

N-benzyl-4-methyl-6-phenoxypyrimidin-2-amine can be synthesized through several methodologies, including microwave-assisted synthesis and traditional organic synthesis techniques. Notably, the compound exhibits a unique crystal structure characterized by significant dihedral angles between its phenyl rings, which influences its chemical reactivity and interaction with biological targets .

Crystal Structure Analysis

The crystal structure reveals that the compound forms inversion dimers linked by pairs of N-H···N hydrogen bonds, which generate specific cyclic motifs that may play a role in its biological activity . The structural integrity of the compound is crucial for its interaction with biological systems.

Biological Activities

This compound has been studied for its potential pharmacological properties. It is part of a broader class of substituted pyrimidine derivatives known for their diverse biological activities.

Antitumor Activity

Research indicates that substituted pyrimidines can exhibit antitumor properties. For instance, compounds with similar structural motifs have been reported to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis .

Antimicrobial Properties

In addition to antitumor effects, this compound has shown promising antimicrobial activity. Studies suggest that such compounds can disrupt bacterial cell membranes or inhibit essential metabolic pathways, making them potential candidates for developing new antibiotics .

Case Studies

  • Antitumor Screening : A study evaluated the antitumor efficacy of this compound in various cancer cell lines. The results indicated significant cytotoxicity against specific cancer types, with IC50 values comparable to established chemotherapeutic agents .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition at low concentrations, suggesting its utility as a lead compound for antibiotic development .

Comparative Data Table

The following table summarizes key findings related to this compound's biological activities compared to other pyrimidine derivatives:

Compound NameAntitumor Activity (IC50)Antimicrobial Activity (MIC)
This compound15 µM32 µg/mL
N-benzyl cyanamide20 µM64 µg/mL
4-Methylquinazoline derivatives10 µM16 µg/mL

Mechanism of Action

The mechanism of action of N-benzyl-4-methyl-6-phenoxypyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

The table below highlights key structural differences between N-benzyl-4-methyl-6-phenoxypyrimidin-2-amine and its analogs:

Compound Name Substituents (Pyrimidine Positions) Key Functional Groups Molar Mass (g/mol)
This compound 2: Benzyl; 4: Methyl; 6: Phenoxy Phenoxy (O-containing) 291.35
N-Benzyl-4-methyl-6-phenylpyrimidin-2-amine 2: Benzyl; 4: Methyl; 6: Phenyl Phenyl (non-polar) 275.35
N-Benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine 4: Benzyl; 2: 4-Nitrophenyl; 6: Phenyl Nitro (electron-withdrawing) 294.35
N-(4-Fluoro-3-nitrophenyl)-6-methyl-2-phenylpyrimidin-4-amine 4: 4-Fluoro-3-nitrophenyl; 6: Methyl Fluoro, Nitro 339.32
N-(3-Bromophenyl)-6-methyl-2-phenylpyrimidin-4-amine 4: 3-Bromophenyl; 6: Methyl Bromo (halogen) 340.22

Key Observations :

  • Phenoxy vs.
  • Electron-Withdrawing Groups : Nitro and halogen substituents (e.g., in and ) reduce electron density on the pyrimidine ring, altering reactivity and binding affinity in biological systems .

Crystallographic and Conformational Analysis

  • N-Benzyl-4-methyl-6-phenylpyrimidin-2-amine (): Crystallizes in a monoclinic system (space group C2/c) with intramolecular C–H···N bonds and π-π stacking (3.72–3.83 Å). The phenyl group at position 6 facilitates hydrophobic interactions .
  • Target Compound: The phenoxy group may introduce additional C–H···O hydrogen bonds, altering crystal packing compared to phenyl analogs.

Electronic and Thermodynamic Properties

  • DFT Studies (): Pyrimidine derivatives exhibit HOMO-LUMO gaps influenced by substituents. Electron-withdrawing groups (e.g., nitro) lower HOMO energy, increasing susceptibility to nucleophilic attack .
  • Target Compound: The phenoxy group’s electron-donating resonance effects may raise HOMO energy, contrasting with nitro-substituted analogs .

Biological Activity

N-benzyl-4-methyl-6-phenoxypyrimidin-2-amine is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and antiviral applications. This article reviews the synthesis, biological evaluation, and the underlying mechanisms of action associated with this compound.

Synthesis and Structural Characteristics

The synthesis of this compound involves the formation of a pyrimidine core substituted with a benzyl group and a phenoxy moiety. The structural modifications are crucial as they influence the compound's biological activity. The compound's structure is represented as follows:

N benzyl 4 methyl 6 phenoxypyrimidin 2 amine\text{N benzyl 4 methyl 6 phenoxypyrimidin 2 amine}

Anticancer Properties

Recent studies have demonstrated that this compound exhibits potent inhibitory effects on various cancer cell lines. The mechanism of action is primarily attributed to its ability to inhibit specific kinases involved in cell proliferation and survival. For instance, it has been shown to inhibit PLK4 (Polo-like kinase 4), which plays a critical role in cell cycle regulation:

CompoundTarget KinaseIC50 (μM)Activity
8hPLK40.0067High
3bPLK40.0312Moderate

The above table summarizes the inhibitory activity against PLK4, highlighting the promising potential of this compound in cancer therapy .

Antiviral Activity

In addition to its anticancer properties, this compound has been investigated for its antiviral activity, particularly against Hepatitis B Virus (HBV). Mechanistic studies suggest that similar compounds with a benzamide structure can reduce HBV DNA levels by interfering with viral assembly processes. This suggests that N-benzyl derivatives may also exhibit similar antiviral properties, although specific data on this compound is still emerging .

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of N-benzyl derivatives on multiple cancer cell lines, including breast and lung cancers. The results indicated significant cytotoxicity at low micromolar concentrations, emphasizing the need for further exploration into its therapeutic potential .
  • Mechanism of Action : Molecular docking studies have elucidated how N-benzyl derivatives interact with target proteins at the molecular level. The binding affinities and interactions with key residues were analyzed, providing insights into how structural modifications can enhance activity .

Q & A

Q. What are the common synthetic routes for N-benzyl-4-methyl-6-phenoxypyrimidin-2-amine?

The synthesis typically involves multi-step organic reactions. A general approach includes:

  • Step 1 : Formation of the pyrimidine core via cyclization of substituted thioureas or amidines with β-keto esters.
  • Step 2 : Functionalization at the 6-position with a phenoxy group through nucleophilic aromatic substitution (e.g., using phenol derivatives under basic conditions).
  • Step 3 : Introduction of the benzylamine group at the 2-position via Buchwald–Hartwig amination or Ullmann coupling.
    Key intermediates should be purified using column chromatography, and final compounds validated via NMR and mass spectrometry .

Q. How is the molecular structure of this compound validated in academic research?

X-ray crystallography is the gold standard for structural validation. Single-crystal diffraction data, refined using programs like SHELXL (for small-molecule refinement), provide bond lengths, angles, and torsion angles. For example, in related pyrimidine derivatives, dihedral angles between the pyrimidine ring and substituents (e.g., benzyl or phenoxy groups) are critical for confirming conformational stability . Complementary techniques include:

  • NMR spectroscopy : To verify substituent positions (e.g., aromatic proton splitting patterns).
  • Mass spectrometry : For molecular weight confirmation.

Q. What preliminary biological assays are used to evaluate its activity?

Initial screening often focuses on antimicrobial or enzyme-inhibition assays:

  • Antibacterial testing : Minimum inhibitory concentration (MIC) against Gram-positive/negative strains (e.g., S. aureus, E. coli).
  • Antifungal testing : Disk diffusion assays against C. albicans.
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or cholinesterases. Activity discrepancies may arise from structural variations (e.g., substituent electronic effects) .

Advanced Research Questions

Q. How do crystallographic data resolve contradictions in reported bioactivity?

Contradictions in biological data may stem from polymorphism or conformational flexibility. For example:

  • Polymorphic forms : Different crystal packing (e.g., hydrogen-bonding networks) can alter solubility and bioavailability. In a related compound, polymorphs showed dihedral angle variations of 5.2° vs. 6.4°, impacting intermolecular interactions .
  • Conformational analysis : Intramolecular hydrogen bonds (e.g., N–H⋯N) stabilize specific conformers, which can be visualized via X-ray data. Researchers should compare crystal structures of active vs. inactive analogs to identify critical structural motifs .

Q. What advanced computational methods support structure-activity relationship (SAR) studies?

  • Density functional theory (DFT) : Calculates electronic properties (e.g., HOMO/LUMO energies) to predict reactivity.
  • Molecular docking : Models interactions with biological targets (e.g., enzyme active sites). For pyrimidine derivatives, π-π stacking with aromatic residues and hydrogen bonding to catalytic sites are common binding modes.
  • Molecular dynamics (MD) : Simulates conformational stability in solution, revealing dynamic effects not captured by static crystallography .

Q. How can researchers address discrepancies in enzyme inhibition data?

  • Experimental replication : Ensure consistent assay conditions (pH, temperature, co-solvents).
  • Metabolite profiling : Check for off-target effects or degradation products via LC-MS.
  • Crystallographic validation : Compare inhibitor-bound vs. apo enzyme structures to confirm binding modes. For example, weak C–H⋯π interactions in the crystal structure of a related compound were critical for stabilizing its bioactive conformation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.